molecular formula C9H9ClN2 B1492116 4-Chloro-2-cyclopropyl-6-vinylpyrimidine CAS No. 2097969-16-7

4-Chloro-2-cyclopropyl-6-vinylpyrimidine

Cat. No. B1492116
CAS RN: 2097969-16-7
M. Wt: 180.63 g/mol
InChI Key: QVIFACDSFKLVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidines involves various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . The reaction of indole with vinyl-substituted substrates yields 2-(indol-3-yl)ethyl derivatives .

Safety and Hazards

The safety data sheet for a similar compound, 4-chloro-6-methylpyrimidin-2-ylamine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

It is suggested that the compound and/or its metabolite, des-morpholinocarbonyl cyclopyrimorate, inhibit homogentisate solanesyltransferase (hst), a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway .

Mode of Action

The mode of action of 4-Chloro-2-cyclopropyl-6-vinylpyrimidine involves its interaction with homogentisate solanesyltransferase. The compound or its metabolite, des-morpholinocarbonyl cyclopyrimorate, inhibits this enzyme, thereby affecting the plastoquinine biosynthesis pathway .

Biochemical Pathways

The inhibition of homogentisate solanesyltransferase by 4-Chloro-2-cyclopropyl-6-vinylpyrimidine impacts the plastoquinone biosynthesis pathway. This pathway is crucial for the production of plastoquinone, a key component in photosynthesis and other biological processes .

Pharmacokinetics

It is known that the compound has a molecular weight of 18063 g/mol, which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The inhibition of homogentisate solanesyltransferase by 4-Chloro-2-cyclopropyl-6-vinylpyrimidine leads to a disruption in the plastoquinone biosynthesis pathway. This disruption can have significant molecular and cellular effects, potentially impacting processes such as photosynthesis .

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-ethenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h2,5-6H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIFACDSFKLVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-6-vinylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclopropyl-6-vinylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-cyclopropyl-6-vinylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-cyclopropyl-6-vinylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-cyclopropyl-6-vinylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-cyclopropyl-6-vinylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-cyclopropyl-6-vinylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.